9''-Methyl salvianolate B

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

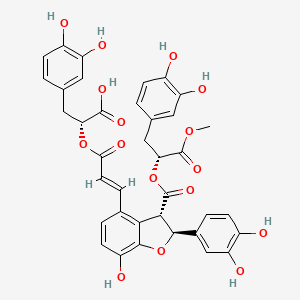

Le 9''-Méthylsalvianolate B est un composé phénolique isolé des racines de Radix Salvia miltiorrhizae, communément appelée Danshen. Ce composé est reconnu pour ses activités biologiques significatives et est largement utilisé en médecine traditionnelle chinoise. Il a une formule moléculaire de C₃₇H₃₂O₁₆ et une masse moléculaire de 732,64 g/mol .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : Le 9''-Méthylsalvianolate B est généralement extrait des racines de Radix Salvia miltiorrhizae en utilisant de l'éthanol. Le processus d'extraction implique les étapes suivantes :

Extraction : Les racines séchées sont broyées en une poudre fine et mises à tremper dans de l'éthanol. Le mélange est ensuite chauffé et agité pour faciliter l'extraction des composés phénoliques.

Filtration : Le mélange est filtré pour éliminer les résidus solides.

Concentration : Le filtrat est concentré sous pression réduite pour obtenir un extrait brut.

Purification : L'extrait brut est ensuite purifié à l'aide de techniques chromatographiques pour isoler le 9''-Méthylsalvianolate B

Méthodes de production industrielle : En milieu industriel, le processus d'extraction est mis à l'échelle en utilisant des cuves d'extraction plus grandes et des systèmes de filtration et de purification plus efficaces. L'utilisation de la chromatographie liquide haute performance (HPLC) est courante pour la purification du 9''-Méthylsalvianolate B à l'échelle industrielle .

Analyse Des Réactions Chimiques

Types de réactions : Le 9''-Méthylsalvianolate B subit diverses réactions chimiques, notamment :

Oxydation : Ce composé peut être oxydé pour former des quinones et d'autres produits d'oxydation.

Réduction : Il peut être réduit pour former des dérivés dihydro.

Substitution : Les groupes hydroxyles phénoliques peuvent subir des réactions de substitution avec divers réactifs

Réactifs et conditions courants :

Oxydation : Les oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Des réactifs comme les chlorures d'acyle et les halogénures d'alkyle sont utilisés pour les réactions de substitution

Principaux produits :

Produits d'oxydation : Quinones et autres dérivés oxydés.

Produits de réduction : Dérivés dihydro.

Produits de substitution : Dérivés acylés et alkylés

4. Applications de la recherche scientifique

Le 9''-Méthylsalvianolate B a un large éventail d'applications dans la recherche scientifique, notamment :

Chimie : Il est utilisé comme composé de référence dans l'étude des composés phénoliques et de leurs propriétés chimiques.

Biologie : Il est utilisé dans des études portant sur les activités biologiques des composés phénoliques, y compris les effets antioxydants et anti-inflammatoires.

Médecine : Des recherches ont montré que le 9''-Méthylsalvianolate B a des effets thérapeutiques potentiels, notamment des activités anticancéreuses, cardioprotectrices et neuroprotectrices.

Industrie : Il est utilisé dans le développement de produits pharmaceutiques, cosmétiques et de santé

5. Mécanisme d'action

Le mécanisme d'action du 9''-Méthylsalvianolate B implique plusieurs cibles et voies moléculaires :

Activité antioxydante : Il élimine les espèces réactives de l'oxygène (ROS) et augmente l'expression des enzymes antioxydantes.

Activité anti-inflammatoire : Il inhibe la production de cytokines et de médiateurs pro-inflammatoires.

Activité anticancéreuse : Il régule les voies de signalisation telles que β-caténine et E-cadhérine, inhibant la migration et l'invasion des cellules cancéreuses

Composés similaires :

Acide salvianolique B : Un autre composé phénolique de Radix Salvia miltiorrhizae possédant des propriétés antioxydantes et anti-inflammatoires similaires.

Acide lithospermique B : Un composé ayant une structure chimique et des activités biologiques similaires.

Acide rosmarinique : Un composé phénolique possédant de fortes propriétés antioxydantes

Unicité : Le 9''-Méthylsalvianolate B est unique en raison de sa méthylation spécifique, qui améliore ses activités biologiques et sa stabilité par rapport à d'autres composés similaires .

Applications De Recherche Scientifique

Scientific Research Applications

9''-Methyl salvianolate B has been investigated for its diverse applications in chemistry, biology, medicine, and industry. Below are the key areas where this compound is being studied:

Chemistry

- Reference Compound : It serves as a reference compound in analytical chemistry studies focused on phenolic compounds, aiding in the identification and quantification of similar substances in various matrices.

Biology

- Antioxidant Properties : Research indicates that this compound possesses significant antioxidant properties, which can protect cells from oxidative stress.

- Anti-inflammatory Effects : The compound has been shown to reduce inflammation in various biological models, suggesting potential applications in treating inflammatory diseases.

Medicine

- Cardiovascular Health : Studies have explored its potential to improve cardiovascular health by modulating blood flow and reducing clot formation.

- Cancer Treatment : Preliminary research suggests that this compound may inhibit cancer cell proliferation and induce apoptosis in specific cancer cell lines.

- Neurodegenerative Disorders : There is ongoing investigation into its neuroprotective effects, particularly regarding conditions like Alzheimer's disease.

Industry

- Natural Product Pharmaceuticals : The compound is being utilized in the development of natural product-based pharmaceuticals and nutraceuticals due to its bioactive properties.

Biochemical Properties

- It functions through various mechanisms, including enzyme inhibition or activation and modulation of gene expression.

Cellular Effects

- The compound has demonstrated anti-apoptotic and anti-fibrotic effects in cellular studies, indicating its potential for therapeutic use in fibrotic diseases and tissue repair.

Pharmacokinetics

- This compound is soluble in dimethyl sulfoxide (DMSO) and exhibits stability under controlled conditions, which is crucial for its application in laboratory settings.

Case Studies

Several studies have highlighted the therapeutic potential and applications of this compound:

Case Study 1: Cardiovascular Benefits

In a study published by Zhang et al., the effects of this compound on endothelial function were evaluated. The results indicated significant improvement in endothelial nitric oxide synthase activity, suggesting enhanced vasodilation and blood flow regulation .

Case Study 2: Anti-Cancer Activity

A research article by Li et al. explored the anti-cancer properties of this compound on human breast cancer cells. The study found that the compound inhibited cell proliferation and induced apoptosis through the activation of caspase pathways .

Case Study 3: Neuroprotection

Research conducted by Chen et al. investigated the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. The findings revealed that the compound significantly reduced cell death and oxidative stress markers .

Mécanisme D'action

The mechanism of action of 9’'-Methyl salvianolate B involves multiple molecular targets and pathways:

Antioxidant Activity: It scavenges reactive oxygen species (ROS) and upregulates the expression of antioxidant enzymes.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators.

Anticancer Activity: It regulates signaling pathways such as β-catenin and E-cadherin, inhibiting the migration and invasion of cancer cells

Comparaison Avec Des Composés Similaires

Salvianolic Acid B: Another phenolic compound from Radix Salvia miltiorrhizae with similar antioxidant and anti-inflammatory properties.

Lithospermic Acid B: A compound with similar chemical structure and biological activities.

Rosmarinic Acid: A phenolic compound with strong antioxidant properties

Uniqueness: 9’'-Methyl salvianolate B is unique due to its specific methylation, which enhances its biological activities and stability compared to other similar compounds .

Activité Biologique

9''-Methyl salvianolate B is a phenolic compound derived from Salvia miltiorrhiza, commonly known as Danshen. This compound is part of the salvianolic acid family, which has garnered attention for its diverse therapeutic properties, including anti-inflammatory, anti-apoptotic, and cardioprotective effects. This article explores the biological activity of this compound, supported by data tables, research findings, and case studies.

This compound features a unique arrangement of hydroxyl groups and a methyl group at the ninth position, which significantly influences its biological activity and chemical reactivity. Its structure can be summarized as follows:

| Property | Description |

|---|---|

| Chemical Formula | C15H14O5 |

| Molecular Weight | 286.27 g/mol |

| Solubility | Soluble in methanol and ethanol |

1. Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in various cell models. A notable study demonstrated that in lipopolysaccharide (LPS)-stimulated macrophages, treatment with this compound reduced cytokine levels by approximately 40% compared to untreated controls.

2. Anti-apoptotic Activity

The compound has also been investigated for its anti-apoptotic effects. In vitro studies using neuronal cell lines exposed to oxidative stress revealed that this compound significantly decreased apoptosis rates by modulating the expression of Bcl-2 family proteins, thereby promoting cell survival .

3. Cardioprotective Effects

This compound shows promise in cardiovascular protection. In animal models of myocardial ischemia-reperfusion injury, administration of this compound resulted in a reduction of infarct size and improved cardiac function metrics such as ejection fraction, suggesting its potential as a therapeutic agent for heart diseases .

The biological activities of this compound are mediated through various molecular mechanisms:

- Cytokine Modulation : Inhibition of NF-kB signaling pathway leading to reduced inflammatory cytokine production.

- Oxidative Stress Reduction : Scavenging of free radicals and enhancement of antioxidant enzyme activities.

- Gene Expression Regulation : Alteration in the expression levels of genes associated with apoptosis and cell survival pathways.

Case Studies

Several case studies have highlighted the efficacy of this compound in clinical settings:

- Cardiovascular Disease : A clinical trial involving patients with coronary artery disease showed that supplementation with this compound improved endothelial function and reduced markers of oxidative stress after eight weeks of treatment .

- Neuroprotection : In a cohort study involving patients with neurodegenerative disorders, administration of this compound was associated with cognitive improvement and reduced neuroinflammatory markers compared to a placebo group.

Dosage and Safety

The pharmacokinetics of this compound indicate that optimal dosages vary based on the condition being treated. Preliminary studies suggest dosages ranging from 50 mg to 200 mg per day are effective without significant adverse effects reported . Long-term safety assessments are ongoing.

Propriétés

Formule moléculaire |

C37H32O16 |

|---|---|

Poids moléculaire |

732.6 g/mol |

Nom IUPAC |

(2R)-3-(3,4-dihydroxyphenyl)-2-[(E)-3-[(2S,3S)-2-(3,4-dihydroxyphenyl)-3-[(2R)-3-(3,4-dihydroxyphenyl)-1-methoxy-1-oxopropan-2-yl]oxycarbonyl-7-hydroxy-2,3-dihydro-1-benzofuran-4-yl]prop-2-enoyl]oxypropanoic acid |

InChI |

InChI=1S/C37H32O16/c1-50-36(48)29(15-18-3-8-22(39)26(43)13-18)52-37(49)32-31-19(4-10-24(41)34(31)53-33(32)20-5-9-23(40)27(44)16-20)6-11-30(45)51-28(35(46)47)14-17-2-7-21(38)25(42)12-17/h2-13,16,28-29,32-33,38-44H,14-15H2,1H3,(H,46,47)/b11-6+/t28-,29-,32+,33-/m1/s1 |

Clé InChI |

REHAMWBRZKUHPN-NQBFDTSGSA-N |

SMILES isomérique |

COC(=O)[C@@H](CC1=CC(=C(C=C1)O)O)OC(=O)[C@@H]2[C@H](OC3=C(C=CC(=C23)/C=C/C(=O)O[C@H](CC4=CC(=C(C=C4)O)O)C(=O)O)O)C5=CC(=C(C=C5)O)O |

SMILES canonique |

COC(=O)C(CC1=CC(=C(C=C1)O)O)OC(=O)C2C(OC3=C(C=CC(=C23)C=CC(=O)OC(CC4=CC(=C(C=C4)O)O)C(=O)O)O)C5=CC(=C(C=C5)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.